molecular formula C6H9N3 B13363373 3-(Azetidin-2-yl)-1H-pyrazole

3-(Azetidin-2-yl)-1H-pyrazole

Cat. No.: B13363373
M. Wt: 123.16 g/mol
InChI Key: CJXLGMYFPUVARV-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-2-yl)-1H-pyrazole typically involves the formation of the azetidine ring followed by the construction of the pyrazole ring. One common method involves the reaction of azetidine derivatives with hydrazine derivatives under controlled conditions. For instance, the reaction of 3-chloro-1-(azetidin-2-yl)propan-1-one with hydrazine hydrate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-2-ylmethanol derivatives.

Scientific Research Applications

3-(Azetidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the microtubule network, which is essential for cell division and intracellular transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-2-yl)-1H-pyrazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

5-(azetidin-2-yl)-1H-pyrazole

InChI

InChI=1S/C6H9N3/c1-3-7-5(1)6-2-4-8-9-6/h2,4-5,7H,1,3H2,(H,8,9)

InChI Key

CJXLGMYFPUVARV-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=NN2

Origin of Product

United States

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